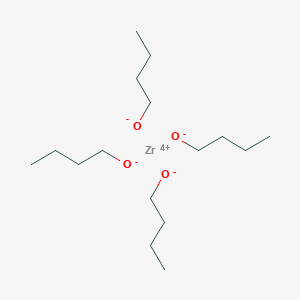

Butyl zirconate

Description

The exact mass of the compound Zirconium butoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509366. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl zirconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl zirconate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1071-76-7 |

|---|---|

Formule moléculaire |

C4H10OZr |

Poids moléculaire |

165.34 g/mol |

Nom IUPAC |

butan-1-ol;zirconium |

InChI |

InChI=1S/C4H10O.Zr/c1-2-3-4-5;/h5H,2-4H2,1H3; |

Clé InChI |

SKFIUGUKJUULEM-UHFFFAOYSA-N |

SMILES canonique |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Zr+4] |

Autres numéros CAS |

1071-76-7 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Irritant |

Numéros CAS associés |

55295-97-1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of n-Butyl Zirconate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of reagents is paramount for predictable and reproducible outcomes. This guide provides a detailed exploration of n-butyl zirconate, a versatile organometallic compound with significant applications in catalysis, materials science, and polymer chemistry. This document moves beyond a simple recitation of data points to offer insights into the practical implications of these properties in a laboratory setting.

Introduction to n-Butyl Zirconate: A Molecule of Interest

N-butyl zirconate, systematically known as zirconium tetra-n-butoxide, is an organozirconium compound that has garnered considerable attention for its utility as a catalyst and a precursor for zirconium-based materials.[1] Its reactivity stems from the polarized zirconium-oxygen bonds, which are susceptible to nucleophilic attack, and its ability to act as a Lewis acid.[2] Commercially, n-butyl zirconate is most commonly available as a solution, typically 80% by weight in n-butanol, a factor that significantly influences its handling and physical properties.[1][3][4]

Core Physical Properties of n-Butyl Zirconate

The physical characteristics of n-butyl zirconate are fundamental to its application and safe handling. The following table summarizes these key properties, with important context provided for values that can be influenced by its formulation as a solution.

| Property | Value | Source(s) |

| Chemical Formula | C16H36O4Zr | [3][5][6] |

| Molecular Weight | 383.68 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow or orange, viscous liquid.[3][5][7] | [3][5][7] |

| Density | Approximately 1.05 - 1.07 g/mL at 20-25°C. | [2][4][5][8][9] |

| Boiling Point | The boiling point of the commercial solution is often cited as ~117°C, which is the boiling point of the n-butanol solvent.[2][5][6] The pure compound has a much higher boiling point of 260°C at 0.1 mmHg.[10] | [2][5][6][10] |

| Melting Point | Not typically reported as it is commonly handled as a liquid solution. | |

| Flash Point | Approximately 34 - 38°C, primarily influenced by the n-butanol solvent.[3][5][6][11] | [3][5][6][11] |

| Solubility | Soluble in most organic solvents such as hydrocarbons, alcohols, esters, and ethers.[4][5][7][8] It readily hydrolyzes in water.[5][7][11][12] | [4][5][7][8][11][12] |

| Viscosity | Approximately 100 - 160 mPa·s at 20-25°C. | [2][8][10] |

| Refractive Index | Approximately 1.4565 - 1.51 at 20°C. | [4][5][8][10][11] |

Experimental Protocol: Determination of Water Reactivity and Hydrolysis

The high sensitivity of n-butyl zirconate to moisture is a critical parameter that dictates its storage and handling.[2][3] The following protocol outlines a method to qualitatively and quantitatively assess its reactivity with water, a process that leads to the formation of zirconium oxides.[2]

Objective: To observe the hydrolysis of n-butyl zirconate upon exposure to water and to quantify the resulting precipitate.

Materials:

-

n-Butyl zirconate solution (80% in n-butanol)

-

Anhydrous isopropanol

-

Deionized water

-

Nitrogen gas source

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bars

-

Glassware (Schlenk flask, dropping funnel, centrifuge tubes)

-

Centrifuge

-

Drying oven

Methodology:

-

Inert Atmosphere Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of nitrogen. The experiment should be conducted under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox to prevent premature hydrolysis from atmospheric moisture.

-

Sample Preparation: In a Schlenk flask, prepare a 10% (v/v) solution of n-butyl zirconate in anhydrous isopropanol. This dilution allows for a more controlled reaction.

-

Initiation of Hydrolysis: While stirring the zirconate solution, slowly add a stoichiometric amount of deionized water via a dropping funnel. The amount of water should be calculated based on the concentration of n-butyl zirconate to achieve a specific water-to-zirconate molar ratio.

-

Observation: A white precipitate of zirconium hydroxides and oxides will form immediately upon the addition of water.[5][7]

-

Reaction Completion and Isolation: Allow the reaction to stir for 1 hour at room temperature to ensure complete hydrolysis. Transfer the suspension to centrifuge tubes.

-

Centrifugation and Washing: Centrifuge the mixture to pellet the solid precipitate. Decant the supernatant. Wash the precipitate with anhydrous isopropanol twice to remove any unreacted starting material and byproducts.

-

Drying and Quantification: Dry the isolated white solid in a vacuum oven at 80°C overnight. Weigh the dried solid to determine the yield of the zirconium oxide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Essential to prevent uncontrolled hydrolysis from ambient moisture, ensuring that the observed reaction is solely due to the added water.

-

Anhydrous Solvent: Using anhydrous isopropanol for dilution prevents premature reaction and allows for a homogeneous starting solution.

-

Controlled Water Addition: Slow, dropwise addition of water prevents localized high concentrations and promotes the formation of a more uniform precipitate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of n-butyl zirconate's hydrolytic sensitivity.

Caption: Workflow for the controlled hydrolysis of n-butyl zirconate.

Synthesis and Applications

N-butyl zirconate is typically synthesized through the alcoholysis of zirconium tetrachloride with n-butanol.[13] This method involves the reaction of zirconium(IV) chloride with an excess of n-butanol, often in the presence of a base like ammonia to neutralize the liberated HCl.

The utility of n-butyl zirconate is extensive and includes:

-

Catalysis: It serves as an effective Lewis acid catalyst in various organic reactions, including esterification, transesterification, and condensation reactions.[2]

-

Polymerization: It is used as a Ziegler-Natta catalyst for olefin polymerization.[2]

-

Coatings and Adhesion Promotion: It can be used to form thin films of zirconium dioxide on surfaces through pyrolysis or hydrolysis, which enhances hardness, corrosion resistance, and adhesion.[2]

-

Precursor to Zirconia Ceramics: It is a key precursor in the sol-gel synthesis of high-purity zirconium dioxide (zirconia) nanoparticles and ceramics.[2][8]

Safety and Handling

N-butyl zirconate is a flammable liquid and is sensitive to moisture.[3] It should be handled in a well-ventilated area, away from sources of ignition.[3][14] Due to its reactivity with water, it is crucial to store it under an inert, dry atmosphere.[11] Protective equipment, including gloves and safety glasses, should be worn during handling.[14][15]

References

- Butyl zirconate - Anhui Weicheng New M

- N-BUTYL ZIRCON

- Zirconium n-Butoxide: Characteristics & Uses - ChemicalBook.

- n-butyl zirconate-Shandong East Sunrise New M

- SAFETY D

- Zirconium n-Butoxide (ZB)

- Tyzor® NBZ, zirconium tetra-n-butanol

- ZIRCONIUM N-BUTOXIDE CAS 1071-76-7 - Chemical Supplier Unilong.

- 1071-76-7 Zirconium n-butoxide Zirconium n-butoxide - CAS D

- ZIRCONIUM N-BUTOXIDE | 1071-76-7 - ChemicalBook.

- Tetrabutyl zirconate|Zirconium(IV) butoxide solution| CAS: 1071-76-7 - TC Chemicals.

- China ZIRCONIUM N-BUTOXIDE CAS 1071-76-7 factory and manufacturers | Unilong.

- Zirconium(IV) butoxide - Hazardous Agents - Haz-Map.

- SAFETY D

- SAFETY D

- Zirconium(IV) butoxide 80wt. 1-butanol 1071-76-7 - Sigma-Aldrich.

- Zirconium tetra-n-butoxide | 1071-76-7 - BuyersGuideChem.

- ZIRCONIUM DI-n-BUTOXIDE BIS(2,4-PENTANEDIONATE), 25% in n-butanol/toluene - Gelest, Inc.

- SAFETY D

- ZIRCONIUM N-BUTOXIDE CAS 1071-76-7 - Warshel Chemical Ltd.

- ZIRCONIUM n-BUTOXIDE, 80% in n-butanol | - Gelest, Inc.

- Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide - ChemRxiv.

- CAS NO. 1071-76-7 | ZIRCONIUM N-BUTOXIDE | C16H36O4Zr - Local Pharma Guide.

Sources

- 1. ctl8.com [ctl8.com]

- 2. Butyl zirconate - 安徽维诚新材料科技有限公司 [weichengchem.com.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. ジルコニウム(IV)ブトキシド 溶液 80 wt. % in 1-butanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. ZIRCONIUM N-BUTOXIDE CAS 1071-76-7 - Chemical Supplier Unilong [unilongindustry.com]

- 7. Zirconium n-Butoxide: Characteristics & Uses_Chemicalbook [chemicalbook.com]

- 8. Tetrabutyl zirconate|Zirconium(IV) butoxide solution| CAS: 1071-76-7 - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 9. Zirconium tetra-n-butoxide | 1071-76-7 - BuyersGuideChem [buyersguidechem.com]

- 10. ZIRCONIUM n-BUTOXIDE, 80% in n-butanol | [gelest.com]

- 11. ZIRCONIUM N-BUTOXIDE | 1071-76-7 [chemicalbook.com]

- 12. China ZIRCONIUM N-BUTOXIDE CAS 1071-76-7 factory and manufacturers | Unilong [unilongmaterial.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of Tetrabutyl Zirconate

An in-depth technical guide or whitepaper on the core.

This guide provides an in-depth exploration of the primary synthesis routes for tetrabutyl zirconate (also known as zirconium(IV) n-butoxide), a versatile organometallic compound critical to materials science and catalysis. Designed for researchers and chemical development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for selecting and optimizing a synthesis method.

Introduction: The Versatile Role of Tetrabutyl Zirconate

Tetrabutyl zirconate, with the chemical formula Zr(O-n-Bu)₄, is a metal alkoxide that serves as a key precursor in advanced materials synthesis and as a potent catalyst.[1][2] Its utility stems from its high reactivity towards water, enabling controlled hydrolysis and condensation reactions. This property is harnessed in sol-gel processes to produce nano-scale zirconia (ZrO₂), high-temperature ceramics, and protective coatings for metal alloys.[1][3] In polymer chemistry and organic synthesis, it functions as an effective catalyst for esterification, transesterification, and condensation reactions.[4][5]

The selection of a synthesis route is paramount, as the purity of the final product directly impacts the consistency and performance of these applications. Impurities such as residual chlorides or partially hydrolyzed species can compromise the integrity of resulting materials or poison catalytic systems. This guide details three robust methodologies for its preparation, each with distinct advantages concerning precursor availability, operational complexity, and achievable purity.

Table 1: Chemical Identity and Properties of Tetrabutyl Zirconate

| Property | Value |

| Chemical Formula | C₁₆H₃₆O₄Zr[1] |

| Molecular Weight | 383.68 g/mol [1] |

| CAS Number | 1071-76-7[1][6] |

| Appearance | Clear to pale yellow liquid[1][3] |

| Density (25°C) | ~1.07 g/cm³[1] |

| Boiling Point | 260 °C @ 0.1 Torr[6] |

| Key Reactivity | Highly sensitive to moisture; hydrolyzes readily[1][7] |

| Solubility | Soluble in most organic solvents like butanol, toluene, and ethers[1][3] |

Core Synthesis Methodologies: A Comparative Overview

The synthesis of tetrabutyl zirconate can be approached via several pathways, primarily distinguished by the choice of the zirconium precursor. The three most authoritative routes start from zirconium(IV) isopropoxide, tetrakis(diethylamido)zirconium(IV), or zirconium(IV) chloride. The choice is a strategic one, balancing the need for ultimate purity against factors like cost and process complexity. The amide route, for instance, is often superior for achieving high-purity, chloride-free products suitable for sensitive electronics applications, while the transesterification route offers a balance of convenience and good purity.

Caption: Overview of primary synthesis pathways to Tetrabutyl Zirconate.

Synthesis Route 1: Transesterification from Zirconium Isopropoxide

This method, also known as alcohol interchange or alcoholysis, is widely employed due to the convenience of using purified zirconium isopropoxide as a starting material.[8][9] The reaction is an equilibrium process that is driven to completion by removing the lower-boiling isopropanol byproduct.

3.1 Mechanistic Principle The reaction proceeds according to the following equilibrium: Zr(OⁱPr)₄ + 4 n-BuOH ⇌ Zr(O-n-Bu)₄ + 4 ⁱPrOH

To favor the formation of the desired product, the equilibrium must be shifted to the right. This is achieved by fractional distillation to continuously remove isopropanol (B.P. 82.5 °C) from the reaction mixture, which contains the higher-boiling n-butanol (B.P. 117.7 °C) and the even higher-boiling product. An alternative approach involves transesterification with n-butyl acetate, which generates volatile isopropyl acetate, facilitating its removal and driving the reaction forward.[8][10]

3.2 Precursor Synthesis: Zirconium(IV) Isopropoxide Isopropanol Adduct (Zr(OⁱPr)₄·ⁱPrOH) A high-purity starting material is crucial. The isopropoxide precursor can be synthesized from zirconium(IV) chloride and purified by recrystallization.[8][9]

Experimental Protocol:

-

Under an inert nitrogen atmosphere, load a 500 mL Schlenk flask with zirconium(IV) chloride (14.0 g, 60 mmol) and toluene (150 mL).[8][9]

-

Cool the resulting suspension in a water bath.

-

Slowly add a 2 M solution of ammonia in isopropanol (135 mL, 270 mmol) dropwise to the flask. The reaction is exothermic.[8][9]

-

Stir the mixture for 1 hour at room temperature. A white precipitate of ammonium chloride will form.

-

Remove the ammonium chloride precipitate via Schlenk filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield crude zirconium isopropoxide.

-

Purify the product by recrystallization from a toluene/isopropanol (3:1) mixture to obtain pure Zr(OⁱPr)₄·ⁱPrOH as white crystals.[9]

3.3 Detailed Protocol for Transesterification

-

Set up a distillation apparatus under an inert atmosphere.

-

In the reaction flask, combine the purified Zr(OⁱPr)₄·ⁱPrOH (1 eq.) with an excess of anhydrous n-butanol (at least 5 eq.).

-

Heat the mixture to initiate the distillation of the isopropanol/n-butanol azeotrope, followed by pure isopropanol.

-

Monitor the temperature of the distillate. A stable temperature near the boiling point of isopropanol indicates the removal of the byproduct. The reaction is complete when the distillate temperature rises to that of n-butanol.

-

Once the reaction is complete, remove the excess n-butanol under reduced pressure.

-

The remaining liquid is crude tetrabutyl zirconate, which can be further purified by vacuum distillation.

Table 2: Data Summary for Transesterification Route

| Parameter | Value | Rationale |

| Reactants | Zr(OⁱPr)₄·ⁱPrOH, n-Butanol | Alcohol exchange between a purified precursor and the target alcohol. |

| Stoichiometry | 1 : >5 (Zr : n-BuOH) | Excess butanol acts as both reactant and solvent, driving the equilibrium. |

| Temperature | 90-120 °C | Sufficient to distill isopropanol while maintaining reaction rate. |

| Key Equipment | Schlenk line, Distillation setup | Required for maintaining inert, anhydrous conditions and byproduct removal. |

| Typical Yield | Semi-quantitative[9][10] | High efficiency due to effective byproduct removal. |

Synthesis Route 2: From Zirconium(IV) Amide Precursors

This route is superior for producing extremely high-purity, chloride-free metal alkoxides.[10] It involves the synthesis of a tetrakis(dialkylamido)zirconium(IV) intermediate, which readily undergoes alcoholysis with butanol. The driving force is the formation of a volatile amine byproduct and the stable Zr-O bond.

Caption: Two-step synthesis of Tetrabutyl Zirconate via the amide intermediate route.

4.1 Precursor Synthesis: Tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄) The amide intermediate is synthesized by reacting zirconium(IV) chloride with a lithium amide salt.[8][10]

Experimental Protocol:

-

In a nitrogen-filled glovebox, load a 250 mL round-bottom flask with lithium diethylamide (8.70 g, 110 mmol) and toluene (80 mL).[9][10]

-

Carefully and slowly add zirconium(IV) chloride (6.06 g, 26 mmol) to the stirred solution. The reaction is exothermic.[9][10]

-

Seal the flask and allow it to stir overnight at room temperature.

-

Filter the mixture to remove the precipitated lithium chloride.

-

Remove the toluene from the filtrate under reduced pressure.

-

Purify the resulting crude Zr(NEt₂)₄ by vacuum distillation (approx. 145 °C at 50 mTorr) to yield a colorless liquid.[10]

4.2 Detailed Protocol for Alcoholysis This protocol is adapted from the synthesis of zirconium sec-butoxide and tert-butoxide.[9][10]

-

In a nitrogen-filled glovebox, load a 100 mL Schlenk flask with the purified tetrakis(diethylamido)zirconium(IV) (1 eq.) and toluene (40 mL).

-

In a separate flask, prepare a solution of anhydrous n-butanol (4-8 eq.) in toluene (10 mL).

-

Cool the zirconium amide solution in an ice bath.

-

Add the n-butanol solution dropwise to the stirred zirconium amide solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and the volatile diethylamine byproduct under reduced pressure.

-

The final product, tetrabutyl zirconate, is purified by vacuum distillation.

Table 3: Data Summary for Zirconium Amide Route

| Parameter | Value | Rationale |

| Reactants | Zr(NEt₂)₄, n-Butanol | Clean alcoholysis reaction with a highly pure, chloride-free precursor. |

| Stoichiometry | 1 : >4 (Zr : n-BuOH) | An excess of alcohol ensures complete reaction. |

| Temperature | 0 °C to Room Temp. | The reaction is facile and can be controlled at low temperatures. |

| Key Feature | High Purity Product | The LiCl byproduct is easily filtered, and all other byproducts are volatile. |

| Typical Yield | >70%[10] | Good yields are achievable after purification. |

Synthesis Route 3: Direct Synthesis from Zirconium(IV) Chloride

This method is the most direct, reacting zirconium(IV) chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Ammonia is a common and effective choice for this purpose.

5.1 Mechanistic Principle The overall reaction is: ZrCl₄ + 4 n-BuOH + 4 NH₃ → Zr(O-n-Bu)₄ + 4 NH₄Cl(s)

The key to success is the efficient removal of the solid ammonium chloride byproduct and preventing any water, which could be generated from side reactions or present as an impurity, from causing premature hydrolysis of the product.

Experimental Protocol:

-

Under an inert atmosphere, suspend zirconium(IV) chloride (1 eq.) in a suitable anhydrous solvent like toluene or an excess of n-butanol.

-

Cool the suspension in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred suspension while simultaneously adding a stoichiometric amount of n-butanol (4 eq.). Alternatively, a pre-made solution of ammonia in n-butanol can be added dropwise.

-

The reaction is exothermic and will produce a thick white slurry containing the ammonium chloride byproduct.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

Filter the mixture to remove the solid ammonium chloride. This can be challenging due to the fine nature of the precipitate.

-

From the filtrate, remove the solvent under reduced pressure.

-

The crude product should be purified by vacuum distillation to separate it from any unreacted starting materials or soluble byproducts.

Safety, Handling, and Storage

Tetrabutyl zirconate and its precursors require careful handling due to their reactivity and potential hazards.

-

Hazard Identification : Tetrabutyl zirconate is a combustible liquid and can cause skin and serious eye irritation.[11][12] It is extremely sensitive to moisture and will hydrolyze upon contact with air, releasing n-butanol.

-

Safe Handling : Always handle in a well-ventilated area, preferably within a glovebox or under an inert atmosphere (nitrogen or argon).[11][13] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12] All glassware must be rigorously dried before use.

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert gas.[11][14] Keep away from water, moisture, and sources of ignition.[7][11]

Conclusion: Selecting the Optimal Synthesis Route

The choice of synthesis route for tetrabutyl zirconate is dictated by the specific requirements of the application.

-

For applications demanding the highest purity , such as in the electronics industry or for creating highly defined nanocrystals, the zirconium amide route (Route 2) is the preferred method despite its multi-step nature.

-

For general-purpose use in catalysis or sol-gel applications where good purity is sufficient, the transesterification route (Route 1) offers an excellent balance of convenience, high yield, and product quality.

-

The direct route from zirconium chloride (Route 3) is the most atom-economical but presents challenges in byproduct removal and may result in lower purity if not executed perfectly. It is best suited for large-scale industrial production where cost is a primary driver and downstream purification is robust.

By understanding the causality behind each experimental step, researchers can not only replicate these protocols but also troubleshoot and adapt them to their specific laboratory capabilities and application needs.

References

Sources

- 1. Tetrabutyl zirconate|Zirconium(IV) butoxide solution| CAS: 1071-76-7 - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 2. ctl8.com [ctl8.com]

- 3. chembk.com [chembk.com]

- 4. Zirconium Catalyst - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 5. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. gelest.com [gelest.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. prochemonline.com [prochemonline.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. Tetrabutoxyzirconium | C16H36O4Zr | CID 160560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. luxfermeltechnologies.com [luxfermeltechnologies.com]

An In-Depth Technical Guide to the Molecular Structure of Zirconium(IV) Butoxide

Foreword for the Modern Researcher

Zirconium(IV) butoxide, nominally Zr(OC₄H₉)₄, is a cornerstone precursor in advanced materials synthesis, particularly for the sol-gel fabrication of high-purity zirconia (ZrO₂) ceramics, thin films, and catalysts.[1][2][3] However, to treat this reagent as a simple, monomeric molecule is to invite inconsistency and irreproducibility into your work. Its true nature in solution is a dynamic equilibrium of complex oligomeric structures, exquisitely sensitive to its environment, especially to trace amounts of water.

This guide eschews a conventional, templated format. Instead, it is structured to mirror the process of scientific inquiry itself—starting with the idealized chemical formula, deconstructing it to reveal the complex reality, detailing the sophisticated analytical techniques required to probe that reality, and finally, translating this fundamental knowledge into practical, actionable insights for laboratory professionals. As scientists, we understand that the 'why' is as critical as the 'how'; this principle is the narrative backbone of the following discourse.

Part 1: Deconstructing the Monomer Myth: The Drive Towards Oligomerization

The textbook representation of zirconium(IV) butoxide is a central zirconium atom coordinated to four butoxide ligands. While stoichiometrically correct, this depiction is structurally naive. The fundamental driver for its complex behavior lies in the electronic nature of the zirconium atom itself. With a +4 oxidation state and access to d-orbitals, the zirconium center is coordinatively unsaturated with only four ligands. It actively seeks to expand its coordination sphere to a more stable state of five, six, or even seven, which it achieves through the formation of bridging alkoxide ligands with neighboring zirconium centers.

The Critical Influence of Steric Hindrance

The specific isomer of the butoxide ligand—n-butyl, sec-butyl, or tert-butyl—is the primary determinant of the degree of oligomerization. This is a direct consequence of steric hindrance:

-

Zirconium(IV) n-butoxide (Zr(OⁿBu)₄): The linear n-butyl groups present minimal steric bulk, allowing zirconium centers to approach each other closely. This results in the ready formation of complex oligomers, which profoundly impacts the viscosity and reactivity of the solution.

-

Zirconium(IV) tert-butoxide (Zr(OᵗBu)₄): In stark contrast, the bulky tert-butyl groups act as protective shells around the zirconium center. This significant steric hindrance makes it very difficult for two molecules to bridge, and thus, Zr(OᵗBu)₄ is predominantly a monomeric species in solution.[4][5] Its lower viscosity and different reactivity profile are direct results of this structural simplicity.

The Dominant Form in Solution: The Tetramer Model

For the most commonly used n-butoxide variant, extensive analysis using Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) has revealed that the fundamental structural unit in n-butanol solution is a tetramer.[6] This is not a simple, symmetrical tetrahedron. Rather, it is a more complex arrangement of four zirconium atoms linked by a combination of single and double oxygen bridges from the butoxide ligands. This mixed bridging environment results in varying zirconium-zirconium distances within the same oligomer, measured to be approximately 3.3 Å, 3.5 Å, and 3.9 Å.[6] These tetrameric units can then further associate to form larger particles in solution.[6]

Caption: Idealized monomer vs. a representative bridged oligomer structure.

Part 2: Hydrolysis and the Genesis of Oxo-Alkoxide Species

Zirconium butoxide is exceptionally sensitive to moisture. This is not merely a handling inconvenience; it is a fundamental chemical transformation that alters the molecular structure of the precursor itself. The reaction with even trace amounts of water initiates a cascade of hydrolysis and condensation reactions.[7][8][9]

-

Hydrolysis: A butoxide ligand is replaced by a hydroxyl group: Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH

-

Condensation: Two precursor molecules react, eliminating water or alcohol to form a stable Zr-O-Zr (oxo) bridge: 2 Zr(OR)₃(OH) → (RO)₃Zr-O-Zr(OR)₃ + H₂O (Water condensation) Zr(OR)₄ + Zr(OR)₃(OH) → (RO)₃Zr-O-Zr(OR)₃ + ROH (Alcohol condensation)

This process is so facile that commercial zirconium n-butoxide precursors can contain a significant fraction—estimated to be as high as 35%—of these oxo-alkoxide species.[6] The presence of these Zr-O-Zr linkages fundamentally changes the precursor's structure, reactivity, and behavior in subsequent sol-gel processing.

Caption: Simplified pathway of hydrolysis and condensation.

Part 3: A Multi-Technique Approach to Structural Elucidation

No single analytical technique can fully capture the complex, dynamic nature of zirconium butoxide in solution. A robust, self-validating characterization workflow relies on the synthesis of data from multiple complementary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR (¹H and ¹³C) is the first line of analysis for confirming chemical identity and purity.[4] It provides a clear spectroscopic signature of the butoxide ligands. However, because the exchange between terminal and bridging ligands can be fast on the NMR timescale, the resulting spectrum is often a time-averaged representation of all species in solution. It is therefore excellent for verifying the correct ligands are present but less effective at defining the specific nature or distribution of oligomers.

-

Experimental Protocol (¹H NMR):

-

All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

-

Inside a nitrogen-filled glovebox, prepare a solution by dissolving ~10-20 mg of zirconium(IV) butoxide in ~0.6 mL of an anhydrous deuterated solvent (e.g., benzene-d₆, C₆D₆).

-

Transfer the solution to a clean, dry NMR tube and seal it with a cap, further wrapping with Parafilm™ for protection against atmospheric moisture during transfer to the spectrometer.

-

Acquire the ¹H NMR spectrum. The absence of a broad peak for water is a primary indicator of sample integrity.

-

-

Data Presentation: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

| Zr(OˢBu)₄ | C₆D₆ | 4.39 (sextet), 1.99 (septet), 1.79 (septet), 1.48 (doublet), 1.03 (multiplet) | [4] |

| Zr(OᵗBu)₄ | C₆D₆ | 1.33 (singlet) | [4][5] |

X-ray Absorption and Scattering (EXAFS/SAXS)

-

Expertise & Causality: These synchrotron-based techniques are arguably the most powerful for this specific challenge. They do not require crystalline samples and provide direct structural information about the material in its native liquid or solution state.

-

EXAFS provides precise information about the local coordination environment around the zirconium atom, yielding Zr-O and Zr-Zr bond lengths and coordination numbers.[6][10] It is this technique that allows for the definitive measurement of the different Zr-Zr distances in the tetramer.

-

SAXS probes larger length scales, providing data on the overall size, shape, and aggregation state of the oligomers or particles in solution.[9]

-

-

Workflow for EXAFS/SAXS Analysis

Caption: High-level workflow for EXAFS and SAXS analysis.

-

Data Presentation: Structural Parameters for Zr(OⁿBu)₄ Tetramer in n-Butanol

| Parameter | Value | Technique | Reference |

| Zr-Zr Bond Distance 1 | 3.3 Å | EXAFS | [6] |

| Zr-Zr Bond Distance 2 | 3.5 Å | EXAFS | [6] |

| Zr-Zr Bond Distance 3 | 3.9 Å | EXAFS | [6] |

| Particle Diameter | ~80 Å | SAXS | [6] |

Part 4: Practical Ramifications for Materials Synthesis

A thorough understanding of the precursor's molecular structure is not an academic exercise; it is essential for achieving reproducible control over the final material's properties.

-

Reactivity and Gelation Time: The degree of oligomerization directly impacts the number of reactive sites available for hydrolysis. A solution of highly oligomerized n-butoxide will have different hydrolysis kinetics compared to a monomeric solution of t-butoxide. The presence of pre-existing oxo-bridges can act as nucleation sites, accelerating the condensation process.[7]

-

Viscosity and Film Formation: The viscosity of a sol-gel precursor solution is critical for coating and thin-film applications. This viscosity is a direct function of the size and entanglement of the oligomeric species in solution. Using a precursor with a consistent, known oligomeric state is key to achieving uniform film thickness.

-

Protocol for Precursor Validation:

-

Purity Check (NMR): Upon receiving a new bottle of zirconium(IV) butoxide, acquire a ¹H NMR spectrum under inert conditions. Verify the correct signals for the butoxide isomer and check for the absence of significant solvent impurities or hydrolysis products.

-

Reactivity Test (Controlled Hydrolysis): Perform a small-scale, standardized hydrolysis test. Add a precise, sub-stoichiometric amount of water to a solution of the precursor and monitor the time to gelation or precipitation. Comparing this time to a previously established standard for a "good" batch provides a functional check on the precursor's reactivity, which is an indirect measure of its oligomeric and oxo-content.

-

Conclusion

The molecular structure of zirconium(IV) butoxide is a compelling example of how a simple chemical formula can conceal a rich and complex structural chemistry. It exists not as a discrete monomer but as a dynamic equilibrium of oligomers, the nature of which is dictated by the steric profile of its ligands and its chemical history, particularly its exposure to water. For the researcher engaged in the precision synthesis of advanced materials, a deep appreciation for this structural complexity is indispensable. By employing a multi-technique analytical approach and implementing rigorous validation protocols, one can move beyond treating this reagent as a black box, thereby gaining rational control over the synthesis of materials with desired and reproducible properties.

References

-

Janssen, A., Vantomme, A., & De Roo, J. (2024). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). The synthesis of zirconium(IV) sec-butoxide. (A) General reaction...[Link]

-

Janssen, A., Vantomme, A., & De Roo, J. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. [Link]

-

Janssen, A., Vantomme, A., & De Roo, J. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

-

Janssen, A., Vantomme, A., & De Roo, J. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv. [Link]

-

Kolomiichuk, V. N., et al. (2015). Structure of zirconium butoxide complexes in n-butanol solutions. ResearchGate. [Link]

-

Heriot, A. G., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. Inorganic Chemistry. [Link]

-

Heriot, A. G., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. PubMed Central. [Link]

-

Zielke, J. T. (1997). An investigation into the hydrolysis and condensation reactions of zirconium (IV) butoxides. University of Tennessee. [Link]

-

National Center for Biotechnology Information. (n.d.). Zirconium(IV) t-butoxide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Zirconium(IV)n-butoxide. PubChem Compound Database. [Link]

-

Ksila, M., et al. (2022). Successive hydrolysis and condensation reactions of zirconium but-oxide... ResearchGate. [Link]

-

Janssen, A., Vantomme, A., & De Roo, J. (2024). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ResearchGate. [Link]

-

Zielke, J. T. (1997). An investigation into the hydrolysis and condensation reactions of zir. TRACE: Tennessee Research and Creative Exchange. [Link]

-

Haz-Map. (n.d.). Zirconium(IV) butoxide. [Link]

-

Baraton, L., et al. (2002). Zirconocene Alkoxides, Promising Precursors for MOCVD of Zirconium Dioxide Thin Films. ResearchGate. [Link]

-

Van den Eynden, D., et al. (2024). Solution characterization of zirconium oxo clusters. ChemRxiv. [Link]

-

Bauer, F., et al. (2000). Zirconium alkoxide complexes' structure investigation in alcohol solutions using EXAFS. ResearchGate. [Link]

-

GSRS. (n.d.). ZIRCONIUM BUTOXIDE. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Zirconium n-Butoxide: Characteristics & Uses_Chemicalbook [chemicalbook.com]

- 3. 丁醇锆(IV) 溶液 80 wt. % in 1-butanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. researchgate.net [researchgate.net]

- 9. "An investigation into the hydrolysis and condensation reactions of zir" by Jason Tylor Zielke [trace.tennessee.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Butyl Zirconate for Advanced Research Applications

Introduction

Zirconium(IV) butoxide, commonly known as butyl zirconate, is a highly versatile organometallic compound at the nexus of catalysis, materials science, and advanced chemical synthesis. As a zirconium alkoxide, its reactivity is dominated by the electron-deficient zirconium center and its four butoxide ligands. This unique electronic and steric environment makes it an indispensable tool for researchers. While often supplied as a solution in 1-butanol, its true potential is realized in its role as a potent Lewis acid catalyst and as a high-purity precursor for the sol-gel synthesis of zirconium-based materials.[1] This guide provides an in-depth exploration of butyl zirconate, from its fundamental properties to its application in sophisticated experimental workflows, with a focus on the causality behind its utility for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of reproducible science. Butyl zirconate is most commonly available as the n-butyl isomer, though other isomers like tert-butyl zirconate exist and offer different reactivity profiles due to steric hindrance.

Nomenclature and Identification

| Identifier | Value |

| Primary Name | Zirconium(IV) n-butoxide |

| Synonyms | n-Butyl zirconate, Tetrabutyl zirconate, Zirconic acid butyl ester |

| CAS Number | 1071-76-7 |

| Molecular Formula | C₁₆H₃₆O₄Zr |

| SMILES String | CCCCO(OCCCC)OCCCC |

| InChI Key | BSDOQSMQCZQLDV-UHFFFAOYSA-N |

Core Physicochemical Data

The properties below dictate the handling, reaction conditions, and application scope of n-butyl zirconate. Its high moisture sensitivity, for instance, is a direct consequence of the susceptibility of the Zr-O bond to hydrolysis.

| Property | Value | Source |

| Molecular Weight | 383.68 g/mol | [2] |

| Appearance | Clear yellow, viscous liquid | [3] |

| Density | ~1.049 g/mL at 25 °C | |

| Boiling Point | ~117 °C (for 80% solution in 1-butanol) | |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Solubility | Soluble in most organic solvents; hydrolyzes readily in water.[4] | |

| Refractive Index | n20/D ~1.466 |

Synthesis, Handling, and Causality of Reactivity

Synthesis Overview

The synthesis of zirconium alkoxides like butyl zirconate is typically achieved through reactions that are rigorously free of water to prevent premature hydrolysis and oligomerization. A common and effective laboratory-scale approach involves the alcoholysis of a suitable zirconium precursor, such as tetrakis(diethylamido)zirconium(IV), with the corresponding alcohol (in this case, 1-butanol).

The choice of an amido precursor is strategic; the reaction with alcohol liberates volatile diethylamine, which can be easily removed, driving the reaction to completion and yielding a high-purity product.[2]

Zr(NEt₂)₄ + 4 BuOH → Zr(OBu)₄ + 4 HNEt₂

This method avoids halide impurities that can be problematic in syntheses starting from zirconium tetrachloride (ZrCl₄).[5]

Mandatory Handling and Storage Protocols

The utility of butyl zirconate is directly linked to its reactivity, which also necessitates stringent handling procedures.

-

Inert Atmosphere: Butyl zirconate is extremely sensitive to moisture.[6] The zirconium center is a hard Lewis acid, making it highly electrophilic and prone to attack by nucleophiles like water. This initiates a rapid, often uncontrollable hydrolysis and condensation cascade. Consequently, all handling, transfers, and reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Anhydrous Solvents: All solvents and reagents used with butyl zirconate must be rigorously dried. The presence of even trace amounts of water can lead to the formation of zirconium-oxo clusters, altering the reagent's solubility, reactivity, and the morphology of any resulting materials.[7]

-

Storage: The material should be stored in a tightly sealed container under an inert atmosphere, typically in a cool, dry place away from heat and sources of ignition, given its flammability.

Mechanism of Action: The Chemical Logic

The functionality of butyl zirconate stems from two primary reaction pathways: its action as a Lewis acid and its role as a molecular precursor to inorganic oxides via hydrolysis and condensation.

Lewis Acid Catalysis

The zirconium(IV) center possesses vacant d-orbitals, rendering it a potent Lewis acid capable of coordinating to electron-rich sites, such as the carbonyl oxygen of an ester or carboxylic acid. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it significantly more susceptible to nucleophilic attack. This mechanism is central to its use in esterification and transesterification reactions, where it offers advantages over traditional Brønsted acids, including higher yields and lower catalyst loading under milder conditions.[1][6]

Caption: Lewis acid catalysis of transesterification by butyl zirconate.

Hydrolysis and Condensation Pathway

When butyl zirconate is intentionally exposed to water in a controlled manner (as in sol-gel synthesis), a two-step process occurs. First, hydrolysis replaces butoxide ligands with hydroxyl groups. Second, condensation eliminates water or butanol to form Zr-O-Zr bridges. This process continues, building up a three-dimensional zirconium-oxo network, which is the "sol." Further processing removes the solvent to yield a solid "gel," which can be calcined to form pure, crystalline zirconia (ZrO₂).[8][9] The rate of these reactions and the final structure of the material are highly dependent on parameters like the water-to-alkoxide ratio, pH, and temperature.[10]

Caption: Sol-gel pathway from butyl zirconate to crystalline zirconia.

Applications in Research and Drug Development

Catalysis in Complex Organic Synthesis

Beyond simple esterifications, zirconium-based catalysts are valuable in constructing complex molecular architectures relevant to drug discovery. Their low toxicity compared to many other transition metals makes them an attractive option. They have been employed to catalyze a range of organic transformations, including reductions, rearrangements, and cycloadditions.[11] The ability to function under mild conditions helps preserve sensitive functional groups often present in pharmaceutical intermediates.

Precursor for Advanced Materials (Sol-Gel Processing)

The sol-gel process using butyl zirconate is a cornerstone of advanced materials synthesis, enabling the creation of high-purity zirconia with tailored properties.[4] Zirconia's excellent biocompatibility, chemical inertness, and mechanical strength make it a prime candidate for biomedical applications.[11][12]

Experimental Protocol: Synthesis of Nanocrystalline Zirconia Powder

This protocol describes a typical lab-scale sol-gel synthesis. The causality for each step is explained to ensure a self-validating workflow.

-

Preparation (Justification: Inertness): Under an argon atmosphere, prepare a 0.1 M solution of Zirconium(IV) butoxide (ca. 80% in 1-butanol) in anhydrous ethanol. Rationale: Anhydrous conditions prevent premature, uncontrolled hydrolysis.

-

Hydrolysis (Justification: Controlled Reaction): In a separate flask, prepare a solution of deionized water in ethanol. The molar ratio of water to the zirconium alkoxide (commonly denoted as R) is a critical parameter. For nanoparticles, an R value between 4 and 10 is often used. Slowly add the water/ethanol solution dropwise to the vigorously stirring zirconium butoxide solution at room temperature. Rationale: Slow, dropwise addition with vigorous stirring ensures homogeneous mixing and prevents localized, rapid precipitation, leading to more uniform particle sizes.[13]

-

Aging (Justification: Network Formation): A white precipitate (the "sol") will form immediately. Allow the mixture to stir for 24 hours at room temperature. This "aging" step allows the hydrolysis and condensation reactions to proceed to completion, strengthening the gel network.

-

Washing (Justification: Purity): Isolate the precipitate by centrifugation. Wash the resulting gel multiple times with ethanol to remove unreacted precursors and byproducts, then with water to remove residual organics.

-

Drying (Justification: Gel Formation): Dry the washed gel in an oven at 80-100 °C for 12 hours to remove the solvent and form a xerogel.

-

Calcination (Justification: Crystallization): Transfer the dried xerogel to a furnace. Heat the powder in air at a controlled rate (e.g., 5 °C/min) to a final temperature between 500-700 °C and hold for 2-4 hours. This step burns off any remaining organic residues and induces crystallization of the amorphous gel into the desired zirconia phase (e.g., tetragonal or monoclinic).[14]

Biocompatible Coatings and Surface Modification

The ability to form thin, uniform, high-purity zirconia films makes butyl zirconate an excellent precursor for modifying the surfaces of biomedical implants (e.g., titanium or stainless steel).[15] A zirconia coating can enhance biocompatibility, improve corrosion resistance, and provide a chemically inert barrier.[16][17] Such coatings can be applied via dip-coating or spin-coating a substrate with a prepared sol, followed by a controlled heat treatment to form a dense ceramic layer. These surfaces can then serve as platforms for further functionalization to improve osseointegration.[12][18]

Safety and Disposal

Butyl zirconate is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may also cause respiratory irritation and drowsiness or dizziness.[19]

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its reactivity with water, it should not be disposed of down the drain. It is typically handled as a flammable organic waste.

References

- 安徽维诚新材料科技有限公司. Butyl zirconate.

- Haz-Map. Zirconium(IV) butoxide - Hazardous Agents.

- ChemBK. (2024). N-BUTYL ZIRCONATE.

-

De Roo, J., et al. (2023). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. Retrieved from [Link]

-

De Roo, J., et al. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv. Retrieved from [Link]

-

De Roo, J., et al. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. Retrieved from [Link]

-

El-Katori, E. E., et al. (2020). Successive hydrolysis and condensation reactions of zirconium but-oxide Zr(BuO)4 precursor. ResearchGate. Retrieved from [Link]

-

Zielke, J. T. (1997). An investigation into the hydrolysis and condensation reactions of zirconium (IV) butoxides. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

-

Parac-Vogt, T. N., et al. (2024). The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis. Small Science. Retrieved from [Link]

-

Semantic Scholar. (2003). Sol-Gel Synthesis and Phase Evolution Behavior of Sterically Stabilized Nanocrystalline Zirconia. Retrieved from [Link]

-

Zielke, J. T. (1997). An investigation into the hydrolysis and condensation reactions of zir. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

-

ResearchGate. (2021). Sol-Gel Production of Zirconia Nanoparticles with a New Organic Precursor. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of zirconia nanoparticles by sol-gel. Influence of acidity-basicity on the stability transformation, particle, and crystallite size. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Zirconium Oxide Nanoparticle by Sol-Gel Technique. Retrieved from [Link]

-

Scientific Reports. (2019). Bioactive coating of zirconia toughened alumina ceramic implants improves cancellous osseointegration. PubMed. Retrieved from [Link]

-

ResearchGate. (2020). Coatings on zirconia for medical applications. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2021). Zirconia Based Dental Biomaterials: Structure, Mechanical Properties, Biocompatibility, Surface Modification, and Applications as Implant. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Zirconium(IV) tert-butoxide: A High-Purity Precursor for Advanced Materials Manufacturing. Retrieved from [Link]

-

OAText. (2017). Surface coatings of titanium and zirconia. Retrieved from [Link]

-

Journal of Medical Device Technology. (2023). Protective Coatings for Zirconium-Based Alloys: Improving their Mechanical and Biological Properties by YSZ Coating. Retrieved from [Link]

-

ElectronicsAndBooks. Zirconium Alkoxides in Catalysis. Retrieved from [Link]

-

ResearchGate. (2002). Investigation of the complex structure and the hydrolysis process in butanol solutions of zirconium butoxide. Retrieved from [Link]

-

Inorganic Chemistry. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. malayajournal.org [malayajournal.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. researchgate.net [researchgate.net]

- 9. "An investigation into the hydrolysis and condensation reactions of zir" by Jason Tylor Zielke [trace.tennessee.edu]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. oatext.com [oatext.com]

- 13. Sol-Gel Synthesis and Phase Evolution Behavior of Sterically Stabilized Nanocrystalline Zirconia | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protective Coatings for Zirconium-Based Alloys: Improving their Mechanical and Biological Properties by YSZ Coating | Journal of Medical Device Technology [jmeditec.utm.my]

- 18. Bioactive coating of zirconia toughened alumina ceramic implants improves cancellous osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

understanding the Lewis acid behavior of butyl zirconate

An In-depth Technical Guide to the Lewis Acid Behavior of Butyl Zirconate

Preamble: A Modern Perspective on a Versatile Catalyst

For decades, researchers and process chemists have leveraged the unique reactivity of organometallic compounds. Among these, Zirconium(IV) alkoxides, and specifically n-butyl zirconate (Zirconium(IV) n-butoxide), have carved out a significant niche as effective catalysts in a multitude of organic transformations.[1] Their utility stems directly from the electron-deficient nature of the central zirconium atom, which imparts significant Lewis acidic character.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of butyl zirconate's Lewis acidity. As a Senior Application Scientist, the objective is not merely to describe what happens, but to elucidate why it happens. We will explore the electronic origins of its reactivity, detail rigorous experimental protocols for its characterization, and connect these fundamental properties to its performance in catalytic applications. This document is designed for professionals in research, development, and materials science who seek to harness the full potential of this versatile reagent.

Section 1: The Genesis of Lewis Acidity in Butyl Zirconate: An Electronic and Structural Analysis

The capacity of butyl zirconate to act as a Lewis acid—an electron-pair acceptor—is not an incidental property but a direct consequence of zirconium's position in the periodic table and its bonding environment.

1.1 The Zirconium(IV) Center: An Electrophilic Core Zirconium, a member of Group 4, possesses a ground state electron configuration of [Kr] 4d² 5s².[2] In butyl zirconate, Zr(O-n-Bu)₄, zirconium exists in its highest and most stable +4 oxidation state. This implies that it has formally lost all four of its valence electrons, leaving behind a highly electron-deficient metal center. Crucially, this high positive charge is coupled with the presence of accessible, low-energy vacant d-orbitals. It is these empty orbitals that are poised to accept electron density from donor molecules (Lewis bases), forming coordinate covalent bonds and driving the compound's reactivity.[3]

1.2 The Role of the Butoxide Ligands The four n-butoxide (-O-n-Bu) ligands are not passive spectators. Their interaction with the zirconium center is twofold:

-

Inductive Effect: The electronegative oxygen atoms withdraw electron density from the zirconium atom via the Zr-O sigma bonds. This inductive pull further enhances the electrophilicity and, therefore, the Lewis acidity of the metal center.

-

Steric Influence: While less bulky than tertiary butoxide ligands, the n-butyl groups provide a degree of steric shielding around the zirconium atom. This can influence the kinetics and selectivity of its interactions with Lewis bases, favoring coordination with less hindered substrates.

In non-coordinating solvents, the molecule typically adopts a monomeric, pseudo-tetrahedral geometry, which allows for facile approach and coordination of incoming Lewis bases.

Caption: Interaction of a Lewis Base (L-B:) with the electron-deficient Zr(IV) center.

Section 2: Quantifying Lewis Acidity: A Guide to Experimental Characterization

While we can qualitatively predict the Lewis acidity of butyl zirconate, its practical application demands quantitative measurement. It is essential to distinguish between two concepts: global Lewis acidity (gLA), a thermodynamic measure of the tendency to form a Lewis pair, and effective Lewis acidity (eLA), which gauges the effect of the Lewis acid on a bound probe molecule.[4] Spectroscopic methods primarily measure eLA, which is often more relevant for catalysis.

Experimental Protocol 1: The Gutmann-Beckett Method for Determining Acceptor Number (AN)

This is the most widely applied method for evaluating eLA, utilizing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon coordination to a Lewis acid.[5][6] The deshielding experienced by the phosphorus nucleus is directly proportional to the strength of the Lewis acid.

Causality: The Lewis basic oxygen atom of TEPO donates a lone pair to the acidic zirconium center of butyl zirconate. This donation of electron density away from the P=O bond causes a significant deshielding of the adjacent phosphorus atom, resulting in a large downfield shift (increase in ppm) in the ³¹P NMR spectrum.[5][7]

Step-by-Step Methodology:

-

Preparation of Reference Solution: Prepare a solution of TEPO (e.g., 0.1 M) in a weakly coordinating solvent such as deuterated benzene (C₆D₆) or toluene-d₈.

-

Acquisition of Reference Spectrum: Acquire a quantitative ³¹P{¹H} NMR spectrum of the reference solution. Record the chemical shift (δ_ref).

-

Preparation of Sample Solution: In a separate NMR tube, prepare a solution of butyl zirconate (e.g., 0.1 M) in the same deuterated solvent. Add an equimolar amount of TEPO.

-

Acquisition of Sample Spectrum: Acquire a ³¹P{¹H} NMR spectrum of the sample solution under the same conditions as the reference. Record the chemical shift (δ_sample).

-

Calculation of Acceptor Number (AN): The AN is calculated based on the observed chemical shift difference relative to the reference points of hexane (AN=0, δ=41.0 ppm) and the strong Lewis acid SbCl₅ (AN=100, δ=86.1 ppm).[5]

-

Δδ = δ_sample - δ_ref(hexane)

-

AN = 2.21 * (δ_sample - 41.0)

-

Caption: Experimental workflow for the Gutmann-Beckett method.

Comparative Data:

| Lewis Acid | Acceptor Number (AN) |

|---|---|

| Hexane | 0 |

| B(C₆F₅)₃ | 82[8] |

| BF₃ | 89[5] |

| SbCl₅ | 100 |

| BI₃ | 115[5] |

(Note: The AN for butyl zirconate would be determined experimentally via the protocol above.)

Experimental Protocol 2: Fluorescent Lewis Adduct (FLA) Method

A more recent and highly sensitive technique involves the use of fluorescent probe molecules, such as dithienophosphole oxides.[8][9] Coordination of the Lewis acid to the probe's basic site (e.g., P=O) alters the electronic structure, causing a measurable shift in the fluorescence emission spectrum.

Causality: The coordination of butyl zirconate to the fluorescent probe stabilizes the probe's Lowest Unoccupied Molecular Orbital (LUMO). This stabilization reduces the HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The magnitude of this shift correlates with the Lewis acid's strength.[9]

Conceptual Methodology:

-

Dissolve the fluorescent probe in an appropriate solvent (e.g., toluene).

-

Record its fluorescence emission spectrum.

-

Add a stoichiometric amount of butyl zirconate.

-

Record the new emission spectrum.

-

The shift in the emission maximum (Δλ) provides a direct measure of Lewis acidity.

This method is particularly powerful for analyzing systems in solution where multiple species may be present.[8]

Section 3: Catalytic Applications: Lewis Acidity in Action

The quantified Lewis acidity of butyl zirconate is directly responsible for its efficacy as a catalyst, particularly in reactions involving carbonyl-containing compounds.[1]

Mechanism: Esterification and Transesterification

Butyl zirconate is an excellent catalyst for esterification and transesterification reactions, often providing benefits such as high yields, low catalyst loading, and elimination of by-products.[1]

The Role of the Lewis Acid:

-

Carbonyl Activation: The primary role of the zirconate is to coordinate to the carbonyl oxygen of the carboxylic acid or ester.

-

Enhanced Electrophilicity: This coordination withdraws electron density from the carbonyl group, polarizing the C=O bond and making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The now "activated" carbonyl is highly susceptible to nucleophilic attack by an alcohol molecule.

-

Catalyst Turnover: Following the tetrahedral intermediate collapse and product formation, the zirconate catalyst is regenerated, ready to begin another cycle.

Caption: Catalytic cycle for butyl zirconate-mediated esterification.

Summary of Catalyzed Reactions:

| Reaction Type | Substrates | Key Benefit |

|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | High yield, low toxicity catalyst.[1] |

| Transesterification | Ester + Alcohol | Drives equilibrium towards desired product.[1] |

| Polycondensation | Di-acids + Diols | Forms polyesters.[1] |

| Polyurethane Formation | Isocyanate + Polyol | Activates the isocyanate or hydroxyl group.[1][10] |

| Ziegler-Natta Polymerization | Olefins (e.g., ethylene) | Acts as a co-catalyst component.[1] |

Section 4: Practical Considerations & Best Practices

The high reactivity that makes butyl zirconate a valuable catalyst also necessitates careful handling.

-

Moisture Sensitivity: Butyl zirconate is extremely sensitive to moisture.[1] It readily hydrolyzes upon contact with water, even atmospheric humidity, to form zirconium oxides and butanol. This deactivates the catalyst. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Solvent Selection: The choice of solvent is critical. Protic solvents (alcohols, water) will react with the zirconate. Strongly coordinating aprotic solvents (e.g., THF, acetonitrile) can act as competitive Lewis bases, potentially inhibiting the catalyst by occupying the coordination site on the zirconium center. Non-coordinating solvents like toluene, hexane, or dichloromethane are often preferred.

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere, away from heat and sources of ignition.[11]

Conclusion

Butyl zirconate's identity as a potent Lewis acid is fundamentally rooted in the electronic structure of its central Zr(IV) atom. This property is not merely theoretical but can be precisely quantified using established spectroscopic techniques like the Gutmann-Beckett method, providing a reliable metric for predicting and rationalizing its chemical behavior. This understanding empowers researchers to effectively deploy butyl zirconate as a highly efficient catalyst for a range of important organic transformations, from ester synthesis to polymer chemistry. By adhering to rigorous handling protocols that respect its reactivity, scientists can fully exploit the catalytic potential of this versatile and powerful tool.

References

-

Gutmann–Beckett method. In: Wikipedia. [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PubMed Central. [Link]

-

Illuminating Lewis acidity strength. Cardiff University ORCA. [Link]

-

Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Royal Society of Chemistry. [Link]

-

How to Test Lewis Acid Strength Using NMR? Patsnap Eureka. [Link]

-

A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. ResearchGate. [Link]

-

Coordination Behavior of [Cp″2Zr(µ1:1-As4)] towards Lewis Acids. MDPI. [Link]

-

Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods. Royal Society of Chemistry. [Link]

-

Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega. [Link]

-

Butyl zirconate. Anhui Weicheng New Material Technology Co., Ltd. [Link]

-

Surface characterization of zirconium oxide. I. Surface activation and the development of a strong Lewis acidity. Sci-Hub. [Link]

-

A study of the Lewis acid-base interactions of vinylphosphonic acid-modified polybutadiene-coated zirconia. PubMed. [Link]

-

A Chromatographic Study of the Lewis Acid-Base Chemistry of Zirconia Surfaces. Journal of Liquid Chromatography. [Link]

-

N-BUTYL ZIRCONATE. ChemBK. [Link]

-

Zirconium properties of free atoms. WebElements. [Link]

-

Zirconium-based Catalysts. University of Bath's research portal. [Link]

- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.

Sources

- 1. Butyl zirconate - 安徽维诚新材料科技有限公司 [weichengchem.com.cn]

- 2. WebElements Periodic Table » Zirconium » properties of free atoms [winter.group.shef.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. paint.org [paint.org]

- 11. chembk.com [chembk.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Butyl Zirconate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl zirconate, a versatile organometallic compound, plays a pivotal role in a myriad of industrial and research applications, from catalysis and polymer crosslinking to the formation of advanced ceramic materials. Its efficacy in these domains is fundamentally tethered to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for formulation, process optimization, and material synthesis. This in-depth technical guide provides a comprehensive examination of the solubility characteristics of butyl zirconate, addressing the underlying chemical principles, the impact of isomeric structures, and the critical role of solvent properties. In the absence of extensive quantitative data in the public domain, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of butyl zirconate solubility, empowering researchers to generate the specific data required for their applications.

Introduction: The Molecular Portrait of Butyl Zirconate

Butyl zirconate, systematically named zirconium(IV) butoxide, is a metal alkoxide with the general chemical formula Zr(OC₄H₉)₄. The central zirconium atom, in its +4 oxidation state, is bonded to four butoxide groups. This structure imparts a significant degree of organic character to the molecule, which is a primary determinant of its interaction with various solvents.

Commercially, butyl zirconate is often available as a solution, typically 80% by weight in 1-butanol, to enhance its stability and ease of handling.[1] It is a light yellow, viscous liquid that is highly sensitive to moisture.[2] This reactivity with water is a crucial consideration in its application and solubility, as hydrolysis leads to the formation of zirconium oxides and hydroxides, fundamentally altering the chemical nature of the substance in solution.[3]

Organozirconium compounds, in general, are valued for their stability and non-toxic nature compared to other organometallics, finding broad application as intermediates in organic synthesis.[4]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of butyl zirconate. The large, nonpolar butyl chains of the molecule suggest a strong affinity for nonpolar and weakly polar organic solvents. The solubility of butyl zirconate can be understood through the interplay of several key factors:

-

Van der Waals Forces: The primary intermolecular interactions between butyl zirconate and nonpolar solvents, such as hydrocarbons, are London dispersion forces. The extensive surface area of the four butyl chains allows for significant van der Waals interactions, promoting dissolution.

-

Dipole-Dipole Interactions: In more polar aprotic solvents like ethers and esters, dipole-dipole interactions between the solvent and the polar Zr-O bonds of the butyl zirconate molecule contribute to the solvation process.

-

Hydrogen Bonding: While butyl zirconate itself does not have hydrogen bond donors, the oxygen atoms of the butoxide groups can act as hydrogen bond acceptors. This allows for some interaction with protic solvents like alcohols. However, this interaction is complicated by the high reactivity of the Zr-O bond towards hydrolysis.

A critical distinction must be made between true dissolution and chemical reaction. While butyl zirconate is soluble in alcohols, the presence of even trace amounts of water can initiate hydrolysis, leading to the formation of insoluble zirconium oxo-hydroxide species.[5] This is a crucial consideration for any researcher working with this compound.

The Influence of Isomeric Structure

The arrangement of the butyl group has a significant impact on the physical properties and, consequently, the solubility of the zirconate. The common isomers are n-butyl, sec-butyl, and tert-butyl zirconate.

-

n-Butyl Zirconate: The linear structure of the n-butyl chains allows for efficient packing and stronger intermolecular van der Waals forces. This can sometimes lead to slightly lower solubility compared to its more branched isomers in certain solvents.

-

sec-Butyl and tert-Butyl Zirconate: The branched nature of sec-butyl and tert-butyl groups introduces steric hindrance, which disrupts molecular packing and weakens intermolecular forces.[6][7] This generally leads to increased solubility in organic solvents. The synthesis of zirconium(IV) sec-butoxide and tert-butoxide has been well-documented, highlighting their importance in materials science.[8][9]

The relationship between isomeric structure and solubility is a critical consideration when selecting a butyl zirconate precursor for a specific application, as it can influence reaction kinetics and the morphology of the final product.

}

Qualitative Solubility of Butyl Zirconate

While quantitative solubility data for butyl zirconate is scarce in the literature, a qualitative understanding of its solubility in common organic solvents is well-established. The following table summarizes this general solubility behavior. It is imperative to use anhydrous solvents to prevent hydrolysis.[3]

| Solvent Class | Representative Solvents | General Solubility | Primary Interaction Mechanism |

| Hydrocarbons | Toluene, Hexane, Benzene | Soluble | Van der Waals Forces |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble (reactive) | Hydrogen Bonding (acceptor) |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Dipole-Dipole, Van der Waals |

| Esters | Ethyl Acetate | Soluble | Dipole-Dipole, Van der Waals |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-Dipole, Van der Waals |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Dipole-Dipole, Van der Waals |

| Water | - | Insoluble (hydrolyzes) | Rapid Hydrolysis |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of publicly available quantitative data, researchers often need to determine the solubility of butyl zirconate in specific solvents for their applications. The following protocol outlines a robust gravimetric method adapted for moisture-sensitive compounds. This method is based on the principles outlined in established solubility determination guidelines.[10][11]

}

5.1. Materials and Equipment

-

Butyl zirconate (specify isomer)

-

Anhydrous organic solvent of interest

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Temperature-controlled shaker or stirrer

-

Analytical balance (±0.1 mg)

-

Gas-tight syringes and needles

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of ≤0.45 μm)

-

Sealed vials or Schlenk flasks

-

Centrifuge with sealed rotors

-

Vacuum oven or vacuum line

5.2. Step-by-Step Methodology

-

Preparation of Materials (under inert atmosphere):

-

Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas.

-

Use anhydrous solvent, preferably from a freshly opened bottle or a solvent purification system.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas), add an excess amount of butyl zirconate to a pre-weighed, sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Using a gas-tight syringe, add a known volume or mass of the anhydrous solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer plate set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached. A period of 24-48 hours is typically sufficient, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the sealed vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sample Analysis (Gravimetric Method):

-

In an inert atmosphere, carefully draw a known volume of the clear supernatant into a gas-tight syringe fitted with a syringe filter.

-

Dispense this filtered, saturated solution into a pre-weighed, dry vial.

-

Reweigh the vial containing the aliquot of the saturated solution to determine its mass.

-

Remove the solvent under a gentle stream of inert gas or by using a vacuum oven at a temperature well below the decomposition temperature of butyl zirconate.

-

Once the solvent is completely removed, reweigh the vial containing the dry butyl zirconate residue.

-

5.3. Calculation of Solubility

The solubility can be expressed in various units, most commonly as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved butyl zirconate = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility = (Mass of dissolved butyl zirconate / Mass of solvent) x 100

-

-

Solubility ( g/100 mL):

-

This requires knowledge of the density of the solvent at the experimental temperature.

-

Volume of solvent = Mass of solvent / Density of solvent

-